BenchChemオンラインストアへようこそ!

Fendiline, (S)-

Calcium Channel Blocker Vasodilation Stereoselectivity

(S)-Fendiline is the S-enantiomer of the chiral diphenylalkylamine calcium channel blocker fendiline, a compound historically used as an anti-anginal agent. Fendiline's mechanism involves L-type calcium channel blockade and calmodulin antagonism, leading to vasodilation, but it has also been identified as a selective sigma-1 receptor ligand and K-Ras plasma membrane localization inhibitor with distinct pharmacological profiles compared to its class.

Molecular Formula C23H25N
Molecular Weight 315.5 g/mol
CAS No. 108448-58-4
Cat. No. B12748327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFendiline, (S)-
CAS108448-58-4
Molecular FormulaC23H25N
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1
InChIKeyNMKSAYKQLCHXDK-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Fendiline (CAS 108448-58-4): Procurement Guide for the Less Vasoactive Enantiomer


(S)-Fendiline is the S-enantiomer of the chiral diphenylalkylamine calcium channel blocker fendiline, a compound historically used as an anti-anginal agent [1]. Fendiline's mechanism involves L-type calcium channel blockade and calmodulin antagonism, leading to vasodilation, but it has also been identified as a selective sigma-1 receptor ligand and K-Ras plasma membrane localization inhibitor with distinct pharmacological profiles compared to its class [2].

Why (S)-Fendiline Cannot Be Interchanged with Its (R)-Enantiomer or Racemic Mixture


The two enantiomers of fendiline exhibit distinct pharmacodynamic properties, particularly in vasodilation. The (R)-enantiomer is a significantly more potent vasodilator than the (S)-enantiomer, with an EC50 of 8 μM compared to 15 μM for the (S)-form [1]. This stereoselectivity is critical for applications where minimizing vasodilatory side effects is paramount. Furthermore, fendiline's emerging role as a K-Ras inhibitor is independent of its calcium channel blocking activity, meaning the functional profile of a specific enantiomer cannot be assumed from racemic mixture data alone [2]. Substituting (S)-fendiline with racemic fendiline or the (R)-enantiomer will introduce a different balance of vasodilatory and target-specific (e.g., sigma-1, K-Ras) activities, compromising experimental reproducibility and therapeutic index.

Quantitative Differential Evidence for (S)-Fendiline vs. Comparators


Reduced Vasodilatory Potency vs. (R)-Fendiline

The (S)-enantiomer of fendiline is half as potent a vasodilator as the (R)-enantiomer. This was demonstrated in isolated artery preparations where the (R)-enantiomer had an EC50 of 8 μM, while the (S)-enantiomer required nearly double the concentration to achieve the same effect (EC50 = 15 μM) [1]. A separate study confirmed the (R)-enantiomer shows a 'more potent vasodilatory effect than the (S)-enantiomer' [2].

Calcium Channel Blocker Vasodilation Stereoselectivity

Class-Level Sigma-1 Receptor Affinity and Selectivity

Fendiline, encompassing its enantiomers including (S)-fendiline, is characterized by a highly selective affinity for the sigma-1 receptor (IC50: 14–18 nM) over the sigma-2 receptor (IC50: 730–850 nM), representing a 40- to 60-fold selectivity window [1]. This class-level binding profile is prototypical and is linked to allosteric modulation of NMDA receptors and other channels.

Sigma-1 Receptor Neuroprotection Drug Repurposing

K-Ras Plasma Membrane Mislocalization Activity Distinct from Calcium Channel Blockade

Fendiline, the racemate from which (S)-fendiline is derived, mislocalizes oncogenic K-Ras from the plasma membrane with an IC50 of 9.64 ± 0.42 μM [1]. Crucially, this effect is independent of its calcium channel blocking activity, as potent calcium channel blockers like verapamil, diltiazem, and nifedipine do not alter K-Ras localization [1]. This indicates a distinct, target-specific mechanism for this scaffold.

K-Ras Inhibitor Oncology Mechanism of Action

High-Value Application Scenarios for (S)-Fendiline Based on Differential Evidence


Oncology Research Tool with Minimized Cardiovascular Side Effects

In K-Ras-driven cancer models (e.g., pancreatic, lung, colon), (S)-fendiline can be used to inhibit K-Ras plasma membrane localization and downstream signaling [1]. Its lower vasodilatory potency (EC50 15 μM vs. 8 μM for R-enantiomer) [2] makes it a superior choice for in vivo studies where cardiovascular side effects are a confounding factor, allowing for higher dosing to achieve target engagement.

Sigma-1 Receptor Positive Allosteric Modulator with Favorable Safety Margin

For neuroscience research into neurodegenerative diseases (Alzheimer's, Parkinson's), (S)-fendiline's high sigma-1 receptor affinity (IC50 ~14-18 nM) [1] can be exploited to modulate NMDA receptor activity and provide neuroprotection. The reduced calcium channel blocking activity relative to (R)-fendiline provides a wider therapeutic window for chronic dosing studies.

Chiral Pharmacological Probe for Stereospecific Activity Studies

(S)-Fendiline is an essential probe for dissecting the stereospecific contributions to fendiline's polypharmacology. By comparing it directly with (R)-fendiline (EC50 vasodilation 8 μM) [1], researchers can attribute specific downstream effects to sigma-1 engagement versus calcium channel blockade, a critical step in rational drug development.

Combination Therapy Design in Anticancer Regimens

Fendiline has shown synergistic, pro-apoptotic effects with clinically used anticancer drugs [1]. (S)-Fendiline can be prioritized for such combination therapy development because its reduced tendency to cause hypotension (due to 1.9-fold lower vasodilatory potency) [2] improves compatibility with standard chemotherapy regimens that often have overlapping cardiovascular toxicities.

Quote Request

Request a Quote for Fendiline, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.